5-Bromo-2-phenylpyrimidine-4-carboxylic acid
Overview
Description
5-Bromo-2-phenylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C11H7BrN2O2 and a molecular weight of 279.09 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
5-Bromo-2-phenylpyrimidine-4-carboxylic acid has a molecular weight of 279.09 g/mol .Scientific Research Applications
1. Chemical Reactions and Mechanisms
5-Bromo-2-phenylpyrimidine-4-carboxylic acid is involved in various chemical reactions and mechanisms. For example, it participates in reactions with potassium amide in liquid ammonia, leading to the formation of 2-amino-4-phenylpyrimidine and related compounds. This process involves a mechanism with an open-chain intermediate (Valk & Plas, 2010). Another study demonstrates the occurrence of the SN(ANRORC)-mechanism in the reaction of 2-bromo-4-phenylpyrimidine with potassium amide (Kroon & Plas, 2010).
2. Liquid-Crystal Characteristics
The compound is also significant in the synthesis of liquid-crystal materials. A study on 5-arylpyrimidine-2-carboxylic acids, synthesized from 5-aryl-2-cyanopyrimidines, revealed their liquid-crystal characteristics, particularly the nematic properties of certain aryl esters (Mikhaleva et al., 1986).
3. Synthesis of Pharmacologically Active Molecules
In pharmacological research, 5-Bromo-2-phenylpyrimidine-4-carboxylic acid is used in the synthesis of active molecules. For instance, its esters have been synthesized via the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines, leading to the creation of CK2 inhibitors (Regan et al., 2012).
4. Luminescent Lanthanide Frameworks
The compound plays a role in developing luminescent materials. Novel luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks have been synthesized, demonstrating unique photoluminescence behavior (Jia et al., 2014).
5. Antimicrobial and Antifungal Agents
5-Bromo-2-phenylpyrimidine-4-carboxylic acid derivatives exhibit biological activities as antimicrobial and antifungal agents. A study on 5-(2-aminothiazol-4-yl)-3,4-dihydro-4-phenyl pyrimidin-2(1H)-ones showed activity against various microorganisms, indicating its potential in antimicrobial therapy (Lanjewar et al., 2010).
properties
IUPAC Name |
5-bromo-2-phenylpyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c12-8-6-13-10(14-9(8)11(15)16)7-4-2-1-3-5-7/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLDGZLPOMWNPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594399 | |
Record name | 5-Bromo-2-phenylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-phenylpyrimidine-4-carboxylic acid | |
CAS RN |
179260-95-8 | |
Record name | 5-Bromo-2-phenylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 5-Bromo-2-phenylpyrimidine-4-carboxylic acid is subjected to the Busch reaction?
A1: Interestingly, the Busch reaction, typically used to synthesize biaryl compounds, doesn't yield the expected product when applied to 5-Bromo-2-phenylpyrimidine-4-carboxylic acid. Instead of forming a biaryl, the reaction leads to the formation of 2-phenylpyrimidine-4-carboxylic acid. This suggests that the reaction conditions promote debromination rather than the desired coupling reaction. []
Q2: Besides the Busch reaction, is there another way to synthesize 2-phenylpyrimidine-4-carboxylic acid?
A2: Yes, the paper describes an alternative synthesis route for 2-phenylpyrimidine-4-carboxylic acid. This method involves the oxidation of 4-methyl-2-phenylpyrimidine. This finding highlights that different synthetic strategies can be employed to obtain the same target compound. []
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